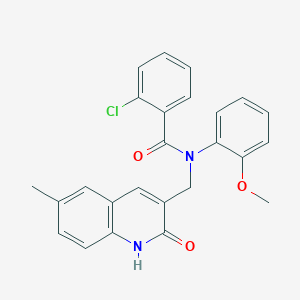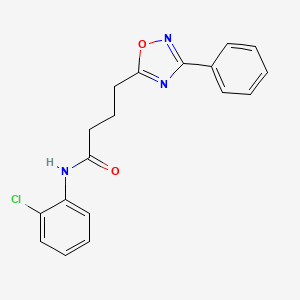
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CB13, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in various research fields. CB13 belongs to the class of compounds known as oxadiazoles, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a partial agonist of the CB1 receptor, which means that it can activate the receptor but to a lesser extent than full agonists such as THC. This compound has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its interaction with the CB1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to studying the effects of natural cannabinoids.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Further studies on the biochemical and physiological effects of this compound, including its effects on pain, inflammation, and mood regulation.
3. Development of new synthetic cannabinoids based on the structure of this compound, with the aim of identifying compounds with improved therapeutic potential.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound acts as a partial agonist of the CB1 receptor and has been shown to have a range of biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction between 2-chlorobenzoyl chloride and hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with phenylacetic acid to form N-(2-chlorophenyl)-2-phenylacetohydrazide. The final step involves the reaction of N-(2-chlorophenyl)-2-phenylacetohydrazide with butanoyl chloride in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as pain, appetite, and mood regulation. This compound has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-9-4-5-10-15(14)20-16(23)11-6-12-17-21-18(22-24-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXTWEKEICYQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

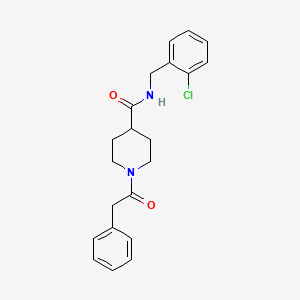
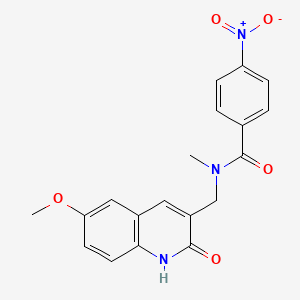


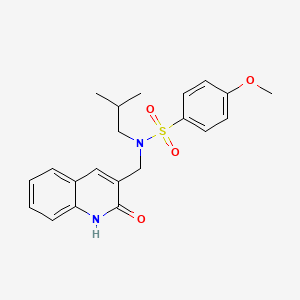
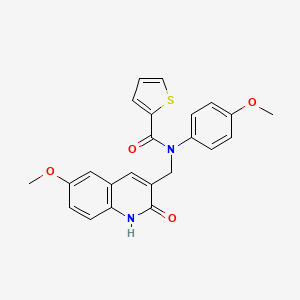

![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
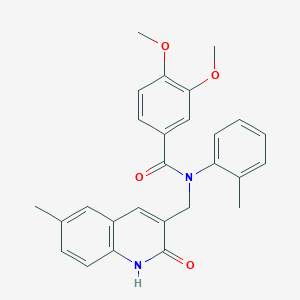
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

